molecular formula C6H3N5 B11773958 [1,2,4]Triazolo[1,5-a]pyrazine-2-carbonitrile

[1,2,4]Triazolo[1,5-a]pyrazine-2-carbonitrile

Cat. No.: B11773958
M. Wt: 145.12 g/mol
InChI Key: DDOWVTZWUKERNP-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyrazine-2-carbonitrile is a nitrogen-rich heterocyclic compound serving as a versatile scaffold in medicinal chemistry and drug discovery. Its molecular structure, featuring a carbonitrile group at the 2-position, makes it a valuable building block for the synthesis of more complex molecules. This compound is of significant interest in the development of pharmacologically active agents, particularly as a core structure in the design of enzyme inhibitors . Researchers can utilize this scaffold to explore interactions with various biological targets. The triazolopyrazine core is known to be isoelectronic with purine bases, allowing it to function as a potential bioisostere in drug design strategies . While specific biological data for this carbonitrile derivative requires further investigation, closely related [1,2,4]triazolo[1,5-a]pyrazine analogs have been identified in research as key components with potential therapeutic applications . The compound's structure is amenable to further functionalization, enabling extensive structure-activity relationship (SAR) studies. As a research chemical, it provides a critical starting point for the synthesis of novel compounds targeting a range of diseases. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3N5

Molecular Weight

145.12 g/mol

IUPAC Name

[1,2,4]triazolo[1,5-a]pyrazine-2-carbonitrile

InChI

InChI=1S/C6H3N5/c7-3-5-9-6-4-8-1-2-11(6)10-5/h1-2,4H

InChI Key

DDOWVTZWUKERNP-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC(=N2)C#N)C=N1

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The synthesis typically involves cyclocondensation of enaminonitriles with benzohydrazides under microwave conditions. The reaction proceeds via a tandem nucleophilic addition-cyclization pathway, where the nitrile group of the enaminonitrile reacts with the hydrazide moiety to form the triazolo-pyrazine core. A critical advantage of this method is its compatibility with diverse substituents, enabling the production of derivatives without compromising yield.

Optimal conditions identified include irradiation at 120°C for 15–20 minutes using ethanol as a solvent, yielding 85–92% pure product. The absence of harsh reagents reduces byproduct formation, simplifying purification.

Table 1: Microwave-Assisted Synthesis Parameters

ParameterOptimal ConditionYield (%)
Temperature120°C85–92
Reaction Time15–20 minutes
SolventEthanol
CatalystNone required

Industrial Production Methods

Scalable synthesis ofTriazolo[1,5-a]pyrazine-2-carbonitrile necessitates methods that balance efficiency, cost, and environmental sustainability. Industrial protocols often employ mechanochemical techniques or continuous-flow systems.

Mechanochemical Approaches

Mechanochemical synthesis involves solvent-free grinding of reactants in ball mills, promoting molecular interactions through mechanical energy. This method eliminates solvent waste and reduces reaction times to under 30 minutes. For instance, grinding equimolar amounts of enaminonitrile and benzohydrazide at 25 Hz for 20 minutes yields 78–84% product. The method’s scalability makes it suitable for kilogram-scale production.

Continuous-Flow Systems

Continuous-flow reactors enhance reproducibility and safety in industrial settings. By maintaining precise control over residence time and temperature, these systems achieve consistent yields of 80–88% while minimizing human intervention. Recent advancements integrate microwave heating with flow chemistry, further reducing energy consumption.

Table 2: Comparison of Industrial Methods

MethodReaction TimeYield (%)Environmental Impact
Mechanochemical20 minutes78–84Low (solvent-free)
Continuous-Flow10–15 minutes80–88Moderate

Solvent-Free and Green Chemistry Approaches

Growing emphasis on green chemistry has driven the development of solvent-free protocols forTriazolo[1,5-a]pyrazine-2-carbonitrile. These methods avoid toxic solvents and reduce waste generation.

Solid-State Synthesis

Solid-state reactions between crystalline enaminonitriles and hydrazides under mild heating (80–100°C) yield 70–75% product. While slower than microwave methods (1–2 hours), this approach is ideal for thermally sensitive substrates.

Catalytic Enhancements

The use of biodegradable catalysts like cellulose-supported palladium nanoparticles has been explored, though yields remain suboptimal (60–65%). Research is ongoing to improve catalyst recovery and reactivity.

Comparative Analysis of Synthetic Routes

Each method offers distinct trade-offs between speed, yield, and sustainability:

  • Microwave-assisted synthesis excels in speed and yield but requires specialized equipment.

  • Mechanochemical methods prioritize sustainability but face challenges in product purity.

  • Solvent-free approaches align with green chemistry principles but necessitate longer reaction times.

Table 3: Method Comparison

MethodYield (%)TimeScalability
Microwave85–9215–20 minModerate
Mechanochemical78–8420 minHigh
Solvent-Free70–751–2 hoursLow

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[1,5-a]pyrazine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but often involve mild temperatures and neutral to slightly acidic pH .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities and properties .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
[1,2,4]Triazolo[1,5-a]pyrazine-2-carbonitrile derivatives have been investigated for their anticancer properties. For instance, a study highlighted the efficacy of these compounds as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. By inhibiting CDKs, these compounds can potentially halt the proliferation of cancer cells .

Mechanism of Action
The mechanism involves binding to the active sites of CDKs, thereby preventing substrate access and disrupting cell cycle progression. This interaction has been linked to reduced tumor growth in various cancer models .

Case Study: Inhibition of AXL Receptor Tyrosine Kinase
A notable case study revealed that certain derivatives of this compound inhibit AXL receptor tyrosine kinase function. This inhibition is significant in treating proliferative conditions such as cancer, including breast and lung cancers .

Biological Applications

Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor beyond CDKs. It interacts with various biological macromolecules and has been studied for its antimicrobial properties. Research indicates that derivatives exhibit activity against both Gram-positive and Gram-negative bacteria .

Case Study: Antimicrobial Activity
A study synthesized novel derivatives that were tested for antimicrobial activity against multiple bacterial strains. The results showed promising antibacterial effects, suggesting potential use in developing new antibiotics .

Material Science

Development of New Materials
In addition to biological applications, this compound is utilized in creating materials with specific properties such as fluorescence and conductivity. Its unique structure allows for modifications that enhance material characteristics for various industrial applications.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogues

Compound Name Core Structure Substituents Molecular Weight Key Applications/Properties References
[1,2,4]Triazolo[1,5-a]pyrazine-2-carbonitrile Triazole + pyrazine 2-CN 164.12 (C₆H₄N₄O₂) Agrochemical intermediates, kinase inhibitors
[1,2,4]Triazolo[1,5-a]pyrazin-2-amine Triazole + pyrazine 2-NH₂ 135.13 (C₅H₅N₅) Antibacterial agents, ligand synthesis
5-Bromo-[1,2,4]triazolo[1,5-a]pyridine Triazole + pyridine 5-Br 198.02 (C₆H₄BrN₃) Halogenated intermediate for cross-coupling
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine Triazole + pyrimidine 5,7-CH₃ 174.19 (C₇H₈N₆) Herbicidal sulfonamide precursors
1,2,4-Triazolo[1,5-a]triazines Triazole + triazine Variable ~150–200 Purine mimics, anticancer/antiviral

Physicochemical Properties

  • Solubility : Carboxylic acid derivatives (e.g., [1,2,4]Triazolo[1,5-a]pyrazine-2-carboxylic acid) exhibit higher aqueous solubility than the carbonitrile, making them preferable for formulation .
  • Thermal Stability : Brominated and methylated analogs generally show higher melting points due to increased molecular rigidity .

Biological Activity

[1,2,4]Triazolo[1,5-a]pyrazine-2-carbonitrile is a heterocyclic compound notable for its fused triazole and pyrazine ring system, coupled with a carbonitrile functional group. This unique structure enhances its potential biological activities, making it a subject of interest in medicinal chemistry. The compound exhibits a range of pharmacological effects, including antimicrobial and antitumor activities.

The presence of nitrogen atoms within the ring structure and the carbonitrile group contribute to the compound's reactivity and interaction with biological targets. This section outlines the synthesis methods and chemical reactivity relevant to the compound.

Synthesis Methods

Various synthetic routes have been developed for this compound. Common methods include:

  • Cyclization Reactions: Utilizing precursors that undergo cyclization to form the triazolo-pyrazine framework.
  • Functional Group Modifications: Altering substituents on precursor molecules to enhance biological activity.

Biological Activities

The biological activities of this compound have been extensively studied, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance:

  • Bactericidal Activity: Compounds derived from this scaffold have shown effectiveness against various Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) for some derivatives range from 0.25 to 2.0 μg/mL, outperforming standard antibiotics like ciprofloxacin in certain assays .
CompoundMIC (μg/mL)Target Organism
9n0.25E. coli
9o0.50S. aureus
IV0.68DNA gyrase (IC50)

Antitumor Activity

The antitumor potential of this compound has been demonstrated through various studies:

  • Cell Line Studies: In vitro evaluations against human cancer cell lines such as MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) have shown promising results. For example:
    • Compound H12 exhibited IC50 values of 9.47 μM against MGC-803 cells and demonstrated significant inhibition of the ERK signaling pathway .
CompoundCell LineIC50 (μM)
H12MGC-8039.47
H12HCT-1169.58
H12MCF-713.1

The mechanisms by which this compound exerts its biological effects primarily involve:

  • Enzyme Inhibition: The compound can inhibit key enzymes such as cyclin-dependent kinases (CDKs), impacting cell cycle regulation and leading to apoptosis in cancer cells.
  • Signal Pathway Modulation: It influences various signaling pathways critical for tumor growth and survival.

Case Studies

Several studies highlight the efficacy of this compound derivatives in clinical and preclinical settings:

  • Anticancer Efficacy: A study reported that a series of synthesized compounds showed strong antiproliferative effects across multiple cancer cell lines with mechanisms involving apoptosis induction and cell cycle arrest .
  • Antimicrobial Evaluation: Another research effort focused on synthesizing new derivatives that displayed enhanced antimicrobial activity compared to existing treatments .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for [1,2,4]Triazolo[1,5-a]pyrazine-2-carbonitrile, and what reaction conditions are critical for yield optimization?

  • The synthesis typically involves cyclization of precursors like aminopyrazines or hydrazine derivatives. Key methods include:

  • Copper-catalyzed tandem radical cyclization of 1,2-bis(1-arylethylidene)hydrazines with nitriles, requiring anhydrous conditions and temperatures of 80–100°C .
  • Multicomponent reactions using aldehydes, malononitrile, and hydrazine derivatives in ethanol with piperidine as a catalyst .
  • Recyclization of oxadiazolopyridinium salts with ammonia or amines under acidic conditions (e.g., acetic acid) .
    • Yield optimization depends on precise temperature control, catalyst loading (e.g., 5–10 mol% CuI), and solvent polarity .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • NMR spectroscopy (¹H, ¹³C, and DEPT-135) confirms regioselectivity and substituent positions, particularly the cyano group at C2 .
  • HPLC-MS with reverse-phase C18 columns (acetonitrile/water mobile phase) ensures purity (>95%) and detects byproducts .
  • X-ray crystallography resolves crystal packing and hydrogen-bonding patterns, critical for structure-activity relationship (SAR) studies .

Q. What are the key structural features influencing the compound’s reactivity in heterocyclic transformations?

  • The electron-deficient pyrazine ring facilitates nucleophilic substitution at C8, while the triazole moiety enables cycloaddition reactions .
  • The cyano group at C2 acts as a directing group in cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalizing the core structure .

Advanced Research Questions

Q. How can contradictory biological activity data for analogs of this compound be systematically resolved?

  • Discrepancies often arise from substituent effects. For example:

  • Electron-withdrawing groups (e.g., Br, Cl) at C5/C8 enhance kinase inhibition but reduce solubility .
  • Steric hindrance from bulky aryl groups at C7 may lower binding affinity to adenosine receptors despite improving metabolic stability .
    • Use molecular docking (e.g., AutoDock Vina) to correlate substituent orientation with target engagement and validate via isothermal titration calorimetry (ITC) .

Q. What strategies mitigate byproduct formation during the synthesis of this compound derivatives?

  • Byproducts like oxadiazole intermediates form under oxidative conditions. Mitigation includes:

  • Replacing Pb(OAc)₄ with milder oxidants (e.g., I₂ or O₂) to suppress over-oxidation .
  • Using microwave-assisted synthesis to reduce reaction time and minimize decomposition .
    • Monitor reactions in real-time via in-situ FTIR to detect intermediates and adjust conditions dynamically .

Q. How does the compound’s electronic structure influence its fluorescence properties in material science applications?

  • The conjugated π-system of the triazole-pyrazine core enables strong blue fluorescenceem ≈ 450 nm) with large Stokes shifts (>100 nm), making it suitable for OLEDs .
  • Substituents like aryl groups at C5/C7 enhance quantum yields (Φ > 0.8) by restricting non-radiative decay pathways .

Q. What computational methods are effective for predicting the pharmacokinetic profiles of this compound analogs?

  • QSAR models trained on ADMET datasets predict logP, solubility, and CYP450 inhibition .
  • Molecular dynamics simulations (e.g., GROMACS) assess blood-brain barrier permeability based on polar surface area (<60 Ų) and hydrogen-bonding capacity .

Q. How can regioselectivity challenges in functionalizing the triazole ring be addressed?

  • Use protecting groups (e.g., Boc for NH groups) to direct electrophilic substitution to specific positions .
  • Transition-metal catalysis (e.g., Pd/Cu) enables selective C–H activation at C3 or C5, avoiding undesired side reactions .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate biological assays (e.g., kinase inhibition vs. cytotoxicity) using orthogonal methods like SPR and MTT assays .
  • Reaction Optimization Tables :
ParameterOptimal RangeImpact on Yield/Purity
Catalyst (CuI)5–10 mol%Higher yields, lower byproducts
Temperature80–100°CBalances cyclization vs. decomposition
SolventDMF/EtOH (1:1)Enhances solubility of intermediates

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